molecular formula C11H21N B13597982 2-Cycloheptylpyrrolidine

2-Cycloheptylpyrrolidine

Katalognummer: B13597982
Molekulargewicht: 167.29 g/mol
InChI-Schlüssel: MJNBVIOJIBJIQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cycloheptylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cycloheptyl group attached to the second position of the pyrrolidine ring. Pyrrolidines are known for their presence in various pharmaceuticals and natural products, making them valuable targets for synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-Cycloheptylpyrrolidine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach is the reduction of pyrrole using reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or diethyl ether .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, reduction, and purification through techniques like distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cycloheptylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .

Wissenschaftliche Forschungsanwendungen

2-Cycloheptylpyrrolidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Cycloheptylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved .

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine: A simpler analog without the cycloheptyl group.

    Pyrrolizine: A related compound with a fused bicyclic structure.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

Uniqueness: 2-Cycloheptylpyrrolidine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to other pyrrolidine derivatives .

Eigenschaften

Molekularformel

C11H21N

Molekulargewicht

167.29 g/mol

IUPAC-Name

2-cycloheptylpyrrolidine

InChI

InChI=1S/C11H21N/c1-2-4-7-10(6-3-1)11-8-5-9-12-11/h10-12H,1-9H2

InChI-Schlüssel

MJNBVIOJIBJIQG-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)C2CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.